molecular formula C14H16F2N2O2 B7511737 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide

Cat. No. B7511737
M. Wt: 282.29 g/mol
InChI Key: JGEVQIJJYUQNRG-UHFFFAOYSA-N
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Description

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide, also known as DF-MPJC, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. DF-MPJC belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide is not yet fully understood. However, it has been found to act as a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various signaling pathways in the brain, including dopamine and cAMP signaling. By inhibiting PDE10A, 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide may increase the levels of dopamine and cAMP, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been investigated for its potential to improve cognitive function in animal models of Alzheimer's disease. It has also been found to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has also been found to exhibit low toxicity in animal studies. However, one limitation of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

For research could include investigating the effects of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide in clinical trials for various diseases such as arthritis, cancer, Alzheimer's disease, and Parkinson's disease. Further studies could also investigate the mechanism of action of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide and its potential to target other signaling pathways in the brain. Additionally, the development of new formulations or delivery methods could improve the bioavailability of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide and enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide involves the reaction between 2,4-difluorobenzoyl chloride and N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide as a white solid with a high yield. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-17-13(19)12-4-2-3-7-18(12)14(20)10-6-5-9(15)8-11(10)16/h5-6,8,12H,2-4,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEVQIJJYUQNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide

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